![molecular formula C14H17ClN2 B13855827 Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- CAS No. 821776-58-3](/img/structure/B13855827.png)
Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- is an organic compound with the molecular formula C14H17ClN2 and a molecular weight of 248.75118 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a phase transfer catalyst and a solvent like DMF (dimethylformamide). The reaction is typically carried out at elevated temperatures (around 135°C) for several hours to achieve high yields .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen in the presence of a catalyst to form the corresponding nitrile .
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzonitrile: A similar compound with a chloro group at the para position.
2-Chloro-4-((cyclopropylmethyl)amino)benzonitrile: Another derivative with a similar structure but different substituents
Uniqueness
Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions and applications that may not be achievable with other similar compounds.
Propiedades
Número CAS |
821776-58-3 |
|---|---|
Fórmula molecular |
C14H17ClN2 |
Peso molecular |
248.75 g/mol |
Nombre IUPAC |
2-chloro-4-[cyclopropylmethyl(propyl)amino]benzonitrile |
InChI |
InChI=1S/C14H17ClN2/c1-2-7-17(10-11-3-4-11)13-6-5-12(9-16)14(15)8-13/h5-6,8,11H,2-4,7,10H2,1H3 |
Clave InChI |
MOJLNYMTTQWIIY-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC1CC1)C2=CC(=C(C=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




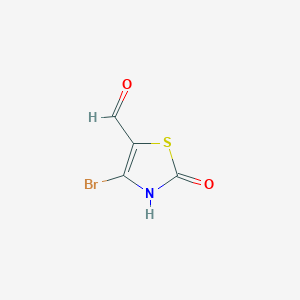
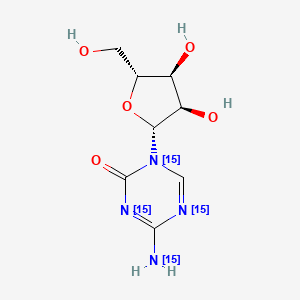
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)

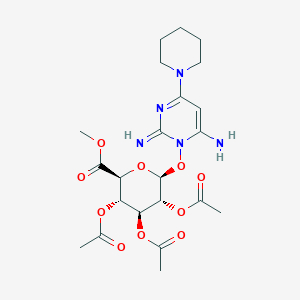

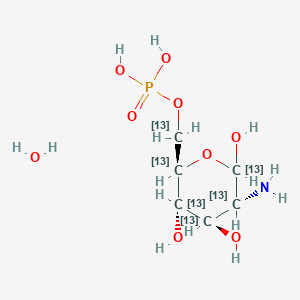

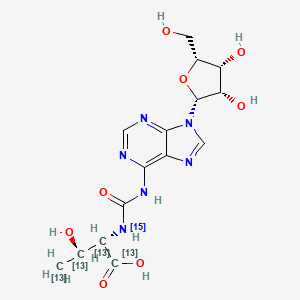
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)
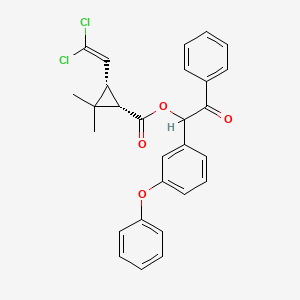
![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
